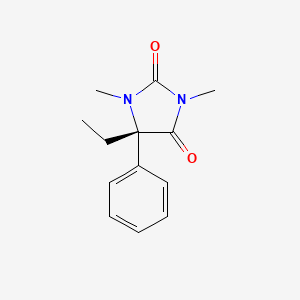![molecular formula C13H18ClNO2 B13722573 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride CAS No. 1170044-32-2](/img/structure/B13722573.png)
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is known for its unique structure, which includes a piperidine ring attached to a benzo[1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride typically involves the reaction of 3-Benzo[1,3]dioxol-5-ylmethyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzo[1,3]dioxole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzo[1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine
- 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine-4-amine
- 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine-4-carboxylic acid
Uniqueness
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1170044-32-2 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12;/h3-4,7,11,14H,1-2,5-6,8-9H2;1H |
Clave InChI |
WWDOLMLXRNZPCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CC3=C(C=C2)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)



![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)




![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)

![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)


